![molecular formula C27H27IN2O3 B1193040 N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)
N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide
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Overview
Description
MP1104 is a novel mixed kappa-delta opioid receptor agonist with anti-cocaine properties and reduced side-effects in rats
Scientific Research Applications
Crystal Structure and Stereochemistry
A study by Li et al. (2012) examines a compound with a similar structure, focusing on its crystal structure. This research is significant in understanding the spatial arrangement and stereochemistry of complex molecules like N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide. Understanding these aspects can be crucial for applications in drug design and molecular synthesis (Li et al., 2012).
Synthesis Techniques
The work of Selfridge et al. (2014) explores the synthesis of enantiopure naltrexone derivatives, a process that is relevant for producing N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide. Such synthetic methods are important in creating specific isomers of complex molecules for research and therapeutic use (Selfridge et al., 2014).
Molecular Derivatives and Activity
Cheng et al. (1994) discuss the synthesis and activity of certain molecular derivatives, providing insights into how alterations in molecular structure can influence biological activity. This is pertinent to N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide, as understanding these relationships is key to its application in medicinal chemistry (Cheng et al., 1994).
properties
Product Name |
N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide |
---|---|
Molecular Formula |
C27H27IN2O3 |
Molecular Weight |
554.4285 |
IUPAC Name |
N-((4R,4aR,7R,7aR,12bS)-3-(Cyclopropylmethyl)-9-hydroxy-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-iodobenzamide |
InChI |
InChI=1S/C27H27IN2O3/c28-18-3-1-2-17(12-18)26(32)29-20-8-7-19-21-13-16-6-9-22(31)24-23(16)27(19,25(20)33-24)10-11-30(21)14-15-4-5-15/h1-3,6-9,12,15,19-21,25,31H,4-5,10-11,13-14H2,(H,29,32)/t19-,20+,21+,25-,27-/m0/s1 |
InChI Key |
WTIFKSFIQUZRRN-JXGKSYOJSA-N |
SMILES |
O=C(N[C@H]1[C@@](OC2=C(O)C=CC3=C24)([H])[C@@]54CCN(CC6CC6)[C@@](C3)([H])[C@]5([H])C=C1)C7=CC=CC(I)=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MP1104; MP 1104; MP-1104 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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